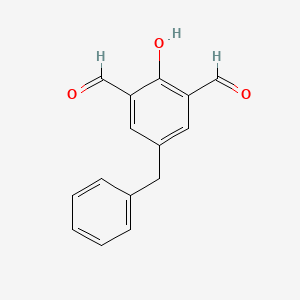
N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-viral properties. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit the expression of pro-inflammatory cytokines. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has also been shown to inhibit the replication of the hepatitis C virus.
Mécanisme D'action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide is not fully understood, but it has been suggested that N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide may act through the inhibition of various enzymes and signaling pathways. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine expression. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has also been shown to inhibit the replication of the hepatitis C virus and reduce liver damage in animal models of hepatitis C infection.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications. However, there are also limitations to using N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide, including further studies to understand its mechanism of action and potential therapeutic applications. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide may also be studied for its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide derivatives may be explored to improve its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide can be synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. Further studies are needed to fully understand the potential therapeutic applications of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide and its mechanism of action.
Méthodes De Synthèse
N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide can be synthesized through various methods, including the reaction of 2-(4-cyanophenoxy)acetic acid with hydrazine hydrate in the presence of a catalyst, or the reaction of 2-(4-cyanophenoxy)acetic acid with thionyl chloride followed by the reaction with hydrazine hydrate. The yield of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-cyanophenoxy)acetohydrazide is typically high, and the purity can be improved through recrystallization.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-8-12-1-4-14(5-2-12)22-10-17(21)20-19-9-13-3-6-15-16(7-13)24-11-23-15/h1-7,9H,10-11H2,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTCWYHXYDWRHP-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)
![6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine](/img/structure/B5846799.png)
![methyl [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5846807.png)
![5,5'-{1,3-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}diisophthalic acid](/img/structure/B5846812.png)

![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)


![2-[(2,6-dichlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5846840.png)
![5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5846846.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5846850.png)

![N'-[1-(4-aminophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5846867.png)
